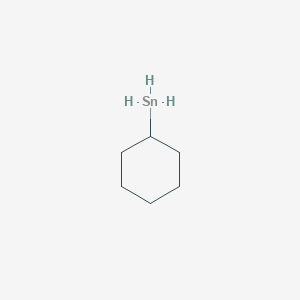

Stannane, cyclohexyl-

Description

"Stannane, cyclohexyl-" refers to organotin compounds featuring a cyclohexyl group bonded to a tin (Sn) atom. These compounds are part of the broader organostannane family, which are widely used in organic synthesis, catalysis, and materials science due to their unique reactivity and stability. A representative example is cyclohexyltrimethylstannane (C₉H₂₀Sn, CAS 3531-48-4), where the tin center is bonded to three methyl groups and one cyclohexyl substituent . The cyclohexyl group imparts steric bulk and lipophilicity, influencing solubility, thermal stability, and reactivity. Computational studies, such as DFT methods (e.g., PBE0-GD3BJ), have been employed to predict their solid-state geometries and solution-state ¹¹⁹Sn NMR chemical shifts, which are critical for understanding their conformers and dynamic behavior .

Properties

CAS No. |

39858-44-1 |

|---|---|

Molecular Formula |

C6H14Sn |

Molecular Weight |

204.89 g/mol |

IUPAC Name |

cyclohexylstannane |

InChI |

InChI=1S/C6H11.Sn.3H/c1-2-4-6-5-3-1;;;;/h1H,2-6H2;;;; |

InChI Key |

BXIDVZRYCXKZSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[SnH3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, cyclohexyl- can be synthesized through various methods, including:

Stannylation Reaction: This involves the reaction of cyclohexyl halides with hexamethyldistannane in the presence of a catalyst.

Hydrostannation: This method involves the addition of stannane to alkenes or alkynes in the presence of a catalyst.

Industrial Production Methods

Industrial production of stannane, cyclohexyl- often involves large-scale stannylation reactions using readily available starting materials and catalysts. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Stannane, cyclohexyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexylstannic acid (C6H11Sn(OH)3) using oxidizing agents like hydrogen peroxide.

Reduction: It can be reduced to form cyclohexylstannane (C6H11SnH3) using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

Cyclohexylstannic Acid: Formed through oxidation.

Cyclohexylstannane: Formed through reduction.

Cyclohexylstannyl Halides: Formed through substitution reactions.

Scientific Research Applications

Stannane, cyclohexyl- has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Catalysis: Acts as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.

Biological Studies: Investigated for its potential use in biological systems due to its unique chemical properties.

Material Science: Used in the development of new materials with specific properties, such as increased conductivity or stability.

Mechanism of Action

The mechanism of action of stannane, cyclohexyl- involves its ability to act as a nucleophile or electrophile in chemical reactions. The cyclohexyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The tin atom can form bonds with various substrates, facilitating different types of chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organostannanes vary significantly based on substituents attached to the tin atom. Below is a comparative analysis of "stannane, cyclohexyl-" derivatives with structurally related organotin compounds:

Table 1: Structural and Functional Comparison of Cyclohexylstannanes and Analogues

Key Comparative Insights

Steric and Electronic Effects: Cyclohexyltrimethylstannane exhibits moderate steric bulk compared to dicyclohexyl(diphenyl)stannane, which has two bulky cyclohexyl and phenyl groups. The latter’s steric hindrance makes it less reactive in cross-coupling reactions but useful in stabilizing reactive intermediates . Tributyl-substituted stannanes (e.g., tributyl[(methoxymethoxy)methyl]stannane) are more lipophilic, enhancing their solubility in non-polar solvents for applications like hydroxymethyl anion transfer .

Reactivity in Synthesis: Cyclohexylstannanes participate in diastereoselective Kumada couplings of cyclohexyl halides, where the bulky cyclohexyl group on tin controls stereoselectivity by stabilizing specific transition states . Tributyl(1-cyclohexen-1-yloxy)stannane facilitates reverse radical processes in alkyl halide activation, enabling room-temperature Sonogashira couplings .

Biological and Material Applications: Tributyl-(2,4,5-trichlorophenoxy)stannane demonstrates aquaporin inhibitory activity, highlighting the role of electronegative substituents in biological interactions . Cyclohexyltrimethylstannane’s thermal stability (predicted via DFT) makes it suitable for high-temperature applications in polymer modification, though direct evidence in polyurethane films (e.g., cyclohexyl isocyanate derivatives) remains less explored .

Spectroscopic and Computational Analysis :

- DFT methods (PBE0-GD3BJ and M05-2X) accurately predict ¹¹⁹Sn NMR chemical shifts for hypercoordinated stannanes, aiding in distinguishing conformers in solution. For example, cyclohexyltrimethylstannane’s shifts correlate with its trigonal bipyramidal geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.